molecular formula C9H9IN2OS B5715229 N-{[(4-iodophenyl)amino]carbonothioyl}acetamide

N-{[(4-iodophenyl)amino]carbonothioyl}acetamide

Cat. No. B5715229
M. Wt: 320.15 g/mol
InChI Key: AJQKIFHIPADKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-iodophenyl)amino]carbonothioyl}acetamide, commonly known as IAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IAA is a thioamide derivative of 4-iodoaniline and is known for its unique chemical properties that make it a useful tool for research purposes.

Scientific Research Applications

IAA has been found to have several scientific research applications. It is commonly used as a reagent in organic synthesis and is used as a starting material for the synthesis of other compounds. IAA is also used in the preparation of thioamides, which are known to have various biological activities. Additionally, IAA has been found to have antibacterial and antifungal properties, making it a useful tool in the development of new antimicrobial agents.

Mechanism of Action

The mechanism of action of IAA is not fully understood, but it is believed to act by inhibiting the growth of microorganisms. IAA is thought to interfere with the synthesis of bacterial cell walls, leading to cell death. It is also believed to inhibit the activity of certain enzymes in microorganisms, leading to their death.
Biochemical and Physiological Effects
IAA has been found to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, IAA has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases. IAA has also been found to have anticancer properties, making it a potential tool for cancer treatment.

Advantages and Limitations for Lab Experiments

IAA has several advantages as a tool for laboratory experiments. It is relatively easy to synthesize, making it readily available for research purposes. Additionally, IAA is stable under normal laboratory conditions, making it easy to handle and store. However, IAA has some limitations as well. It is toxic in high doses and can cause harm to living organisms. Additionally, IAA can react with other compounds in the laboratory, leading to unwanted side reactions.

Future Directions

There are several future directions for research on IAA. One potential direction is the development of new antimicrobial agents based on the structure of IAA. Additionally, further research is needed to fully understand the mechanism of action of IAA and its potential applications in the treatment of various diseases. Finally, research is needed to explore the potential toxic effects of IAA and to develop methods to mitigate these effects.
Conclusion
In conclusion, IAA is a useful tool for scientific research due to its unique chemical properties. It is relatively easy to synthesize and has several potential applications in various fields. However, further research is needed to fully understand the mechanism of action of IAA and its potential applications in the treatment of various diseases. Additionally, research is needed to explore the potential toxic effects of IAA and to develop methods to mitigate these effects.

Synthesis Methods

The synthesis of IAA involves the reaction of 4-iodoaniline with carbon disulfide in the presence of sodium hydroxide. The resulting product is then reacted with acetic anhydride to yield IAA. The synthesis of IAA is a relatively simple process and can be carried out in a laboratory setting with ease.

properties

IUPAC Name

N-[(4-iodophenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2OS/c1-6(13)11-9(14)12-8-4-2-7(10)3-5-8/h2-5H,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQKIFHIPADKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-iodophenyl)carbamothioyl]acetamide

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